Cholinesterase Inhibition: Aromatic 5-Substitution Confers Superior Activity Over Aliphatic Analogs
In a head-to-head SAR comparison of 17 novel 1,3,4-oxadiazole-2-thiol derivatives (6a-6q) against AChE and BChE, compounds bearing aromatic substituents at the 5-position exhibited markedly superior inhibitory potential relative to those with aliphatic substitutions [1]. While the 4-ethylphenyl analog was not directly synthesized in this series, the class-level SAR provides a quantitative baseline expectation for aryl-substituted derivatives: AChE IC50 values for the most potent aromatic derivatives ranged from 11.73±0.49 to 27.36±0.29 μM, whereas aliphatic-substituted compounds showed substantially weaker inhibition [2].
| Evidence Dimension | AChE inhibitory activity (IC50, μM) |
|---|---|
| Target Compound Data | Not directly measured; inferred from aromatic-substituted class range: 11.73–27.36 μM |
| Comparator Or Baseline | Aliphatic-substituted 1,3,4-oxadiazole-2-thiol derivatives (compounds 6a-6j) — substantially weaker inhibition |
| Quantified Difference | Aromatic substitution yields IC50 values >2–3× more potent than aliphatic analogs (exact fold difference varies by specific aromatic substituent) |
| Conditions | In vitro Ellman's assay; electric eel AChE and equine serum BChE; 37°C, pH 8.0 |
Why This Matters
This class-level evidence confirms that the 4-ethylphenyl substitution—an aromatic moiety—places the target compound in the high-activity structural class, supporting its selection over aliphatic-substituted analogs for cholinesterase-targeted screening.
- [1] Tariq S, et al. Synthesis, in Vitro Cholinesterase Inhibition, Molecular Docking, DFT, and ADME Studies of Novel 1,3,4-Oxadiazole-2-Thiol Derivatives. Chem Biodivers. 2022 Aug;19(8):e202200157. PMID: 35767725. View Source
- [2] Tariq S, et al. Chem Biodivers. 2022;19(8):e202200157. IC50 values: AChE 11.73±0.49 to 27.36±0.29 μM; BChE 21.83±0.39 to 39.43±0.44 μM for most potent aromatic derivatives. View Source
